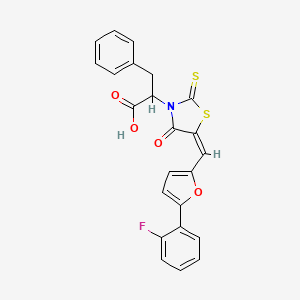
(E)-2-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Activity A series of thiazolidinone compounds, including derivatives related to the specified chemical structure, were synthesized and evaluated for their anticancer effects. These compounds have demonstrated significant anticancer properties through various mechanisms, including inducing apoptosis in human leukemia cells. The importance of substituents on the thiazolidinone moiety was highlighted, with certain compounds showing potent anticancer activity across different cell lines. This research indicates the potential of thiazolidinone derivatives in developing new anticancer therapies (Chandrappa et al., 2009).
Anticancer and Antiangiogenic Effects Further investigation into thioxothiazolidin-4-one derivatives, closely related to the initial compound, revealed their efficacy in inhibiting tumor growth and tumor-induced angiogenesis in a mouse model. These compounds effectively reduced ascites tumor volume and cell number while extending the lifespan of EAT-bearing mice. Their strong antiangiogenic effects underscore their potential as candidates for anticancer therapy, focusing on inhibiting both tumor angiogenesis and cell proliferation (Chandrappa et al., 2010).
Trypanocidal and Anticancer Activities Novel thiazolidinone derivatives have been synthesized and evaluated for their trypanocidal and anticancer activities. Certain compounds demonstrated significant activity against Trypanosoma brucei at sub-micromolar concentrations, with notable selectivity and minimal toxicity toward human cells. Additionally, one derivative showed broad anticancer activity across 59 human tumor cell lines, highlighting the dual therapeutic potential of these compounds for both infectious and neoplastic diseases (Holota et al., 2019).
Antimicrobial Properties The antimicrobial screening of certain thiazolidinone derivatives, including those related to the specified chemical structure, revealed significant activity against a range of bacteria and fungi. This suggests their potential use in developing new antimicrobial agents, contributing to the ongoing search for effective treatments against resistant microbial strains (Patel & Shaikh, 2010).
Anti-inflammatory Activity Research into thiazolidinone derivatives has also extended to evaluating their anti-inflammatory properties. Certain compounds have shown significant anti-inflammatory activity, comparable to that of known anti-inflammatory drugs. This indicates the potential of these compounds in treating inflammatory conditions, further broadening their therapeutic applications (Sunder & Maleraju, 2013).
Eigenschaften
IUPAC Name |
2-[(5E)-5-[[5-(2-fluorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FNO4S2/c24-17-9-5-4-8-16(17)19-11-10-15(29-19)13-20-21(26)25(23(30)31-20)18(22(27)28)12-14-6-2-1-3-7-14/h1-11,13,18H,12H2,(H,27,28)/b20-13+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZJJRBDCJRELL-DEDYPNTBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4F)SC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC=CC=C4F)/SC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FNO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

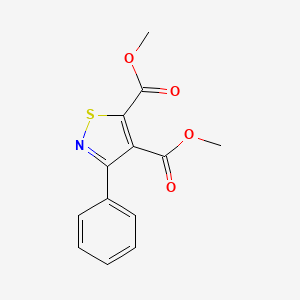

![N-(4-chlorobenzo[d]thiazol-7-yl)-2-fluorobenzamide](/img/structure/B2364796.png)
methanone](/img/structure/B2364797.png)
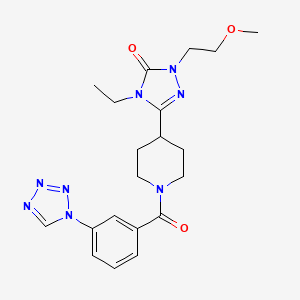
![N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-(phenylsulfanylmethyl)furan-2-carboxamide](/img/structure/B2364801.png)
![3-(2-methoxyphenyl)-2,5-dimethyl-N-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2364803.png)
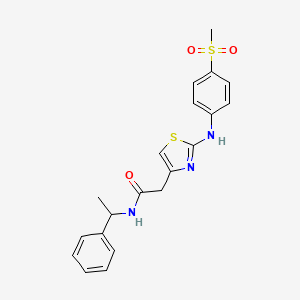
![1-(2,4-Dichlorophenyl)-3-(dimethylamino)-2-[(4-fluorophenyl)sulfonyl]-2-propen-1-one](/img/structure/B2364806.png)
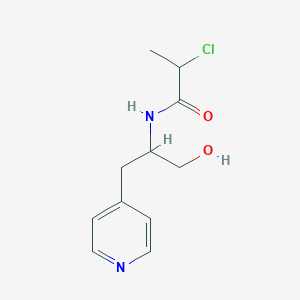
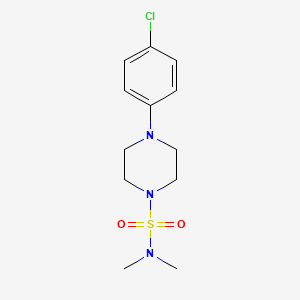
![N-(4-chlorophenyl)-2-[3-oxo-8-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2364810.png)
![methyl N-[4-[3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carbonyl)piperidin-1-yl]sulfonylphenyl]carbamate](/img/structure/B2364811.png)
